molecular formula C10H9FO B12581318 1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene CAS No. 273938-11-7

1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene

Cat. No.: B12581318
CAS No.: 273938-11-7
M. Wt: 164.18 g/mol
InChI Key: ZYQCFHGXHZEZQK-UHFFFAOYSA-N
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Description

1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C10H9FO It is a derivative of benzene, where a fluorine atom is attached to the benzene ring along with a 3-methoxyprop-1-yn-1-yl group

Preparation Methods

The synthesis of 1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene typically involves the following steps:

Chemical Reactions Analysis

1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene can undergo various chemical reactions, including:

Scientific Research Applications

1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene involves its interaction with specific molecular targets. The fluorine atom and the methoxypropynyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

1-Fluoro-3-(3-methoxyprop-1-yn-1-yl)benzene can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on the compound’s chemical behavior.

Properties

CAS No.

273938-11-7

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

1-fluoro-3-(3-methoxyprop-1-ynyl)benzene

InChI

InChI=1S/C10H9FO/c1-12-7-3-5-9-4-2-6-10(11)8-9/h2,4,6,8H,7H2,1H3

InChI Key

ZYQCFHGXHZEZQK-UHFFFAOYSA-N

Canonical SMILES

COCC#CC1=CC(=CC=C1)F

Origin of Product

United States

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